molecular formula C11H11N3OS B8715101 3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one

3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one

Cat. No. B8715101
M. Wt: 233.29 g/mol
InChI Key: SKFFPRVYPQFIAJ-UHFFFAOYSA-N
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Patent
US07049318B2

Procedure details

3-Methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one (1.0 g, 4.3 mmol) in 10 mL dry acetonitrile at 0° C. under nitrogen was added nitronium tetrafluoroborate (0.5 M in sulfolane, Aldrich Chemical, 17.2 mL, 8.6 mmol) at such a rate as to not let the internal temperature rise above 5° C. The suspension slowly became a homogeneous solution. The reaction was monitored by mass spec and after 2 h, no remaining starting material was observed. The acetonitrile was removed under reduced pressure and the resulting solution was loaded directly onto 90 g of silica. The product was eluted with 0% to 5% methanol/dichloromethane. M+1=279; NMR (CDCl3) s (3H; 2.7 ppm), s (3H; 3.6 ppm), d (2H; 7.5 ppm), d (2H; 8.7 ppm).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:4]=[C:3]1[S:15][CH3:16].F[B-](F)(F)F.[O:22]=[N+:23]=[O:24]>C(#N)C>[CH3:1][N:2]1[C:7](=[O:8])[C:6]([N+:23]([O-:24])=[O:22])=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:4]=[C:3]1[S:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C(=NC(=CC1=O)C1=CC=NC=C1)SC
Name
Quantity
17.2 mL
Type
reactant
Smiles
F[B-](F)(F)F.O=[N+]=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rise above 5° C
CUSTOM
Type
CUSTOM
Details
The acetonitrile was removed under reduced pressure
WASH
Type
WASH
Details
The product was eluted with 0% to 5% methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN1C(=NC(=C(C1=O)[N+](=O)[O-])C1=CC=NC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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